molecular formula C20H21N3O4S B2776235 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1797579-33-9

2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2776235
CAS RN: 1797579-33-9
M. Wt: 399.47
InChI Key: SIJNMJMPJOCZKL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, due to its complex structure, has been a subject of interest in the synthesis of various biologically active derivatives. Research efforts have been directed toward exploring its potential in the development of novel therapeutic agents, particularly focusing on antimicrobial and antifungal activities. For instance, derivatives synthesized from similar structures have demonstrated significant antimicrobial activity against various bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Additionally, compounds with related chemical scaffolds have been reported to exhibit potential antibacterial and antifungal activities, highlighting the significance of such structures in medicinal chemistry (Voskienė et al., 2012).

Chemotherapeutic Potential

Another avenue of research involves the investigation of the compound's derivatives for chemotherapeutic applications. The synthesis of novel Schiff bases using related chemical structures has been explored, revealing compounds with excellent in vitro antimicrobial activity, suggesting their potential as chemotherapeutic agents (Puthran et al., 2019). Furthermore, the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives from similar molecular frameworks have shown promising results as chemotherapeutic agents, with specific compounds exhibiting high inhibitory activity against human tumor cell lines, indicating their potential for cancer therapy (Kaya et al., 2017).

Antiallergy Activity

The synthesis of compounds with structural similarities has also been studied for their antiallergy activity. A series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, related in structure, was synthesized and evaluated for antiallergy activity. Certain analogues demonstrated potent activity in passive foot anaphylaxis assays, an IgE-mediated model for detecting compounds with antiallergic activity, suggesting the potential utility of such structures in developing antiallergy medications (Walsh et al., 1989).

properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-16-5-2-6-17(10-16)26-12-18(24)23-8-3-4-14(11-23)19-21-22-20(27-19)15-7-9-28-13-15/h2,5-7,9-10,13-14H,3-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJNMJMPJOCZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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